molecular formula C11H13NO B071709 4-Tert-butoxybenzonitrile CAS No. 185259-36-3

4-Tert-butoxybenzonitrile

Cat. No. B071709
CAS RN: 185259-36-3
M. Wt: 175.23 g/mol
InChI Key: WLWYCCYGVDZFMS-UHFFFAOYSA-N
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Description

4-Tert-butoxybenzonitrile is a chemical compound with the CAS Number: 185259-36-3 . It has a molecular weight of 175.23 and its IUPAC name is 4-tert-butoxybenzonitrile . It is used for R&D purposes .


Synthesis Analysis

The synthesis of 4-Tert-butoxybenzonitrile can be achieved from 4-Fluorobenzonitrile and Potassium tert-butoxide .


Molecular Structure Analysis

The molecular structure of 4-Tert-butoxybenzonitrile is represented by the linear formula C11H13NO . The InChI code for this compound is 1S/C11H13NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3 .


Physical And Chemical Properties Analysis

4-Tert-butoxybenzonitrile is a liquid at room temperature . It has a density of 1.01g/cm3 . The boiling point of this compound is 281.7ºC at 760mmHg .

Scientific Research Applications

  • Synthesis of Polyamides:

    • 4-Tert-butoxybenzonitrile derivatives are used in the synthesis of various polyamides, exhibiting high thermal stability, flexibility, and solubility in a range of solvents. These polymers show potential applications in creating robust materials with high thermal resistance and useful mechanical properties (Hsiao, Yang, & Chen, 2000).
    • Another study showed the synthesis and characterization of aromatic polyamides based on derivatives from tert-butylhydroquinone, demonstrating their potential for creating high-performance materials (Chin‐Ping Yang, Hsiao, & Huei-Wen Yang, 1999).
  • Organic Synthesis:

    • 4-Tert-butoxybenzonitrile is used in the 1,3-dipolar cycloaddition reactions to achieve regioselectivity in the formation of isoxazoline, indicating its role in fine-tuning organic synthesis reactions (Meyer, Easton, Lincoln, & Simpson, 1997).
    • It is involved in the synthesis of 2-aminobenzonitriles, which are important in rapidly synthesizing benzoxazinones, showcasing its versatility in organic synthesis methodologies (Wei-Li Chen et al., 2018).
  • Material Science:

    • The compound finds application in the synthesis and study of phthalocyanine complexes, with potential applications in materials science due to their non-aggregated state and antioxidant activities (M. Ağırtaş et al., 2018).
    • It is used in the development of fluorescent and electrochromic aromatic polyamides, indicating its role in creating materials with specific light and electronic properties (S. Hsiao et al., 2010).

Safety and Hazards

4-Tert-butoxybenzonitrile is associated with several hazard statements including H302-H312-H315-H319-H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Future Directions

As 4-Tert-butoxybenzonitrile is primarily used for research and development purposes , its future directions would likely involve its use in the synthesis of more complex molecules in the field of medicinal chemistry or materials science.

properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWYCCYGVDZFMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427413
Record name 4-TERT-BUTOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Tert-butoxybenzonitrile

CAS RN

185259-36-3
Record name 4-TERT-BUTOXYBENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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